2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-2-23-12-16(21)19-11-15(20-8-4-7-17(20)22)10-13-5-3-6-14(18)9-13/h3,5-6,9,15H,2,4,7-8,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEDONYCCYLFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Attachment of the Ethoxy Group: This can be done through an etherification reaction, where an alcohol is reacted with an alkyl halide in the presence of a base.
Formation of the Amide Bond: The final step involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparison Points
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound and DDU86439 enhances binding to hydrophobic pockets in enzymes or receptors, as seen in DDU86439’s TRYS inhibition . The ethoxy group in the target compound may improve metabolic stability compared to dimethylamino (DDU86439) or acetyl () substituents, which could undergo faster enzymatic modification.
Role of the 2-Oxopyrrolidin Moiety :
- Present in the target compound and Compound 6, this lactam group facilitates hydrogen bonding with biological targets (e.g., kinases or proteases). Compound 6’s additional pyrimidinyl and dioxopiperidin groups likely broaden its target profile .
- In contrast, simpler analogs like N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide lack aromatic/ethoxy groups, reducing potency and specificity .
Synthetic Strategies: The target compound’s synthesis may involve amide coupling and amine alkylation, akin to methods in and . For example, Compound 6 was synthesized by substituting 2-fluoroaniline with 1-(3-aminopropyl)pyrrolidin-2-one, highlighting modular approaches to diversify acetamide scaffolds .
Q & A
Q. What are the common synthetic routes for 2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core and subsequent coupling with fluorophenyl and ethoxyacetamide moieties. Key parameters include:
- Temperature control : Exothermic reactions (e.g., acylation) require cooling to 0–5°C to minimize side products .
- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates, especially during nucleophilic substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography (silica gel) with gradients of methanol in dichloromethane (0–8%) is critical for isolating the pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity by identifying proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm) and carbonyl groups (e.g., 2-oxopyrrolidin at δ 168–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI/APCI-MS validates molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are typically used to assess its biological activity?
Methodological Answer:
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., caspase-3) to evaluate binding affinity .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C), and stoichiometry .
- Kinetic monitoring : In situ FTIR or TLC tracks intermediate formation, enabling timely adjustments (e.g., extended reaction times for sluggish steps) .
- By-product analysis : LC-MS identifies impurities (e.g., unreacted starting materials) to refine purification protocols .
Q. How should contradictory results in biological activity across different studies be analyzed?
Methodological Answer:
- Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time to reduce variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Statistical modeling : Apply ANOVA or machine learning to identify confounding factors (e.g., batch-to-batch compound purity) .
Q. What computational strategies aid in predicting the compound's pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) and prioritize analogs with improved affinity .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using partial least squares regression .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hERG inhibition) .
Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic derivatization : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
- Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical binding interactions (e.g., hydrogen bonds with pyrrolidinone) .
- Free-energy calculations : Use MM/GBSA to quantify contributions of specific functional groups (e.g., fluorophenyl) to binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
